Product packaging for 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane(Cat. No.:)

4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane

Cat. No.: B13246771
M. Wt: 191.27 g/mol
InChI Key: OQXBCEQZILGUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane is a novel heterocyclic compound designed for advanced pharmaceutical research and drug discovery. This complex molecule features a unique hybrid architecture, combining a 1H-pyrazole ring with a 2-azaspiro[4.4]nonane scaffold. The spirocyclic system introduces three-dimensional structural complexity that is highly valuable for exploring novel chemical space and for modulating the properties of potential drug candidates, such as improving solubility and metabolic stability . The integrated 1H-pyrazole moiety is a privileged structure in medicinal chemistry, known for its ability to act as a pharmacophore that can engage in hydrogen bonding and dipole-dipole interactions with biological targets . Compounds containing similar spirocyclic and pyrazole motifs have been investigated in various therapeutic areas. Research on related structures indicates potential applications in oncology, particularly as inhibitors of kinase signaling pathways . Other azaspiro compounds have shown anticonvulsant activity in preclinical models, suggesting this chemotype could be relevant for central nervous system (CNS) disorders . The specific substitution pattern on the pyrazole ring (3-yl) is a key feature that can influence the molecule's binding affinity and selectivity towards specific biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to leverage this compound as a key synthetic intermediate or a core scaffold for the development of novel bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N3 B13246771 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

4-(1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane

InChI

InChI=1S/C11H17N3/c1-2-5-11(4-1)8-12-7-9(11)10-3-6-13-14-10/h3,6,9,12H,1-2,4-5,7-8H2,(H,13,14)

InChI Key

OQXBCEQZILGUMU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNCC2C3=CC=NN3

Origin of Product

United States

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Structure Confirmation

Spectroscopic methods are indispensable for confirming the connectivity and chemical environment of atoms within a molecule. For 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy collectively provide a detailed picture of the molecular structure. Although specific experimental data for this exact compound are not available in publicly accessible literature, the expected outcomes of such analyses can be described based on the known structural components.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for the unambiguous assignment of all proton and carbon signals in this compound. emerypharma.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrazole (B372694) ring and the azaspiro[4.4]nonane skeleton. The pyrazole moiety features two aromatic protons (on C4 and C5) and a broad N-H proton signal. conicet.gov.ar The protons on the cyclopentane (B165970) and pyrrolidine (B122466) rings of the spiro system would appear in the aliphatic region, with their chemical shifts and multiplicities influenced by their spatial relationships and coupling to adjacent protons. The proton on the carbon bearing the pyrazole substituent (C4) would likely appear as a distinct multiplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for every unique carbon atom in the molecule. The pyrazole ring would exhibit characteristic signals in the aromatic region. researchgate.net The spiro carbon atom, a quaternary carbon shared by both rings, would have a unique chemical shift. researchgate.net The remaining carbons of the two five-membered rings of the azaspiro[4.4]nonane system would appear in the aliphatic region of the spectrum. oregonstate.edulibretexts.org The specific chemical shifts would confirm the connectivity of the heterocyclic and spirocyclic systems.

Table 1: Expected ¹H NMR Data for this compound Specific experimental data is not publicly available. This table represents the type of data that would be generated.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
Pyrazole-H4 Aromatic Region Doublet
Pyrazole-H5 Aromatic Region Doublet
Pyrazole-NH Downfield, Broad Singlet (broad)
Azaspiro-NH Aliphatic/Downfield Singlet (broad)
Azaspiro-H4 Aliphatic Multiplet
Azaspiro-CH₂ Aliphatic Multiplets

Table 2: Expected ¹³C NMR Data for this compound Specific experimental data is not publicly available. This table represents the type of data that would be generated.

Carbon Assignment Expected Chemical Shift (ppm)
Pyrazole-C3 Aromatic/Downfield
Pyrazole-C4 Aromatic
Pyrazole-C5 Aromatic
Spiro-C5 Aliphatic (Quaternary)
Azaspiro-C4 Aliphatic
Azaspiro-C1, C3 Aliphatic

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, MS would show a molecular ion peak (M⁺) corresponding to its molecular weight. libretexts.org

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the precise elemental formula (C₁₁H₁₇N₃). This is a critical step in confirming the identity of a newly synthesized compound. nih.govresearchgate.net The fragmentation pattern observed in the mass spectrum would offer further structural information, likely showing cleavage at the bond connecting the pyrazole ring to the spirocycle and fragmentation of the spirocyclic rings themselves, which is characteristic for spiro compounds. aip.orgarkat-usa.orgresearchgate.net

Table 3: Expected HRMS Data for this compound Specific experimental data is not publicly available. This table represents the type of data that would be generated.

Ion Calculated Exact Mass [M+H]⁺ Observed Exact Mass

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

A medium to sharp absorption band in the region of 3350-3310 cm⁻¹ would be characteristic of the N-H stretching vibration of the secondary amine in the pyrrolidine ring. orgchemboulder.comwikieducator.org The N-H stretch of the pyrazole ring would also appear in this region, often as a broader band. Additionally, C-H stretching vibrations for the sp³-hybridized carbons of the spiroalkane system would be observed just below 3000 cm⁻¹, while the sp² C-H stretch of the pyrazole ring would appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic pyrazole ring would be found in the 1600-1450 cm⁻¹ region. A C-N stretching band for the aliphatic amine is expected in the 1250-1020 cm⁻¹ range. vscht.czlibretexts.org

Table 4: Expected Characteristic IR Absorption Bands for this compound Specific experimental data is not publicly available. This table represents the type of data that would be generated.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (Secondary Amine & Pyrazole) 3400 - 3250 Medium, Broad
C(sp²)-H Stretch (Pyrazole) 3100 - 3000 Medium
C(sp³)-H Stretch (Aliphatic) 3000 - 2850 Strong
C=C, C=N Stretch (Pyrazole Ring) 1600 - 1450 Medium

X-ray Crystallography for Three-Dimensional Structure Determination

While spectroscopic methods provide information about connectivity, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.govthepharmajournal.com To date, a crystal structure for this compound has not been reported in the literature.

If a suitable single crystal could be grown, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles. mkuniversity.ac.in This would definitively confirm the connectivity of the pyrazole and azaspiro[4.4]nonane moieties and reveal the exact conformation adopted by the molecule in the crystal lattice. Furthermore, it would provide insight into intermolecular interactions, such as hydrogen bonding involving the N-H groups, which dictate the crystal packing arrangement. researchgate.net

Conformational Analysis and Stereochemistry of Spiro Systems

The 2-azaspiro[4.4]nonane framework possesses inherent structural rigidity and specific stereochemical properties. The spiro carbon atom (C5) is a quaternary center that joins the cyclopentane and the pyrrolidine rings. The substitution of the pyrazole group at the C4 position of the pyrrolidine ring creates a chiral center. Therefore, this compound is a chiral molecule and can exist as a pair of enantiomers.

The five-membered rings in a spiro[4.4]nonane system are not planar and typically adopt envelope or twist conformations to minimize steric and torsional strain. The specific preferred conformation would be influenced by the substituent at C4. Conformational analysis, often aided by computational modeling and advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy, would be necessary to determine the most stable arrangement of the rings and the relative orientation of the pyrazole substituent. nih.gov Understanding the conformational preferences is crucial as it can significantly impact the molecule's biological activity and physical properties. testbook.com

Computational and Theoretical Studies

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using scoring functions.

Prediction of Binding Modes and Affinities

In prospective molecular docking studies of 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane, researchers would aim to identify the most likely binding pose of the compound within the active site of a specific biological target, such as a protein or enzyme. This process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket. Sophisticated algorithms are then employed to score these poses based on various energetic parameters. The resulting binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), provides a prediction of how strongly the compound may interact with its target. A lower binding energy typically indicates a more stable and favorable interaction.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

A detailed analysis of the docked poses of this compound would elucidate the key intermolecular interactions responsible for its binding. This would involve identifying specific hydrogen bonds between the pyrazole (B372694) or azaspiro moieties and amino acid residues of the target protein. Hydrogen bonds are crucial for molecular recognition and binding specificity. Additionally, the analysis would map out hydrophobic interactions, where nonpolar regions of the ligand and the protein associate to minimize their contact with the surrounding aqueous environment. Understanding these specific interactions is fundamental for structure-based drug design and lead optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a set of analogs of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). A statistically validated QSAR model can be a powerful tool for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Dynamics (MD) Simulations for Complex Stability

Once a promising binding mode of this compound with a target is identified through molecular docking, MD simulations can be employed to assess the stability of the ligand-protein complex over time. These simulations model the atomic movements of the system, providing insights into the dynamic behavior of the complex. Key parameters to analyze from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates conformational stability, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. By observing the interactions and conformational changes throughout the simulation, researchers can gain a more realistic understanding of the binding event.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

The evaluation of a compound's ADME properties is a critical step in drug discovery. In silico ADME prediction tools can provide early-stage estimations of the pharmacokinetic profile of this compound. These predictions are based on its physicochemical properties and are compared against established models.

Table 1: Predicted ADME Properties for a Hypothetical Compound

PropertyPredicted ValueAcceptable Range
Molecular WeightData not available< 500 g/mol
LogPData not available< 5
Hydrogen Bond DonorsData not available< 5
Hydrogen Bond AcceptorsData not available< 10
Polar Surface AreaData not available< 140 Ų
Human Intestinal AbsorptionData not availableHigh
Blood-Brain Barrier PenetrationData not availableLow/High

Note: The data in this table is hypothetical and for illustrative purposes only, as specific in silico ADME predictions for this compound are not available in the literature.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a detailed understanding of the electronic structure of this compound. These calculations can determine various electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. The electrostatic potential map reveals the electron-rich and electron-deficient regions of the molecule, which are important for understanding its interactions with biological targets.

No Scientific Data Available for this compound

Following a comprehensive search of scientific databases and scholarly articles, no published research was found detailing the in vitro biological activity and pharmacological mechanisms of the chemical compound This compound .

Searches were conducted to specifically identify studies related to its potential anticonvulsant and anticancer properties, as outlined in the requested article structure. These targeted inquiries included searches for data on its effects in seizure models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, as well as its mechanistic action on GABA(A) receptors and voltage-sensitive calcium channels.

Furthermore, the search for its potential anticancer activity yielded no results. There is no available information on its cytotoxic effects on cancer cell lines such as A549, HEPG2, MCF-7, or HCT116. Additionally, no studies were found that investigated its ability to induce apoptosis or its potential to inhibit tubulin polymerization.

Consequently, due to the complete absence of scientific literature on "this compound," it is not possible to generate the requested article focusing on its biological activities and pharmacological mechanisms. The foundational data required to produce an accurate and informative scientific article on this specific compound does not appear to be publicly available.

In Vitro Biological Activity and Pharmacological Mechanisms

Assessment of Anti-inflammatory Potential

The anti-inflammatory properties of pyrazole (B372694) derivatives have been extensively studied, establishing this class of compounds as a valuable scaffold in medicinal chemistry. ijpsjournal.comsciencescholar.us The core mechanisms often involve the inhibition of key inflammatory mediators and the stabilization of cellular membranes, which prevents the release of pro-inflammatory substances.

Inhibition of Inflammatory Mediators (e.g., COX-1/COX-2 Enzymes)

A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. nih.gov The pyrazole nucleus is a central feature in several selective COX-2 inhibitors, such as Celecoxib. nih.govrjpbr.com Research into novel pyrazole derivatives continues to demonstrate their potential as potent COX inhibitors.

Studies on various series of pyrazole derivatives have shown significant inhibitory activity against both COX-1 and COX-2 enzymes, with many compounds exhibiting a favorable selectivity towards COX-2. nih.gov This selectivity is considered advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibition. cu.edu.eg For instance, a series of new pyrazole derivatives demonstrated potent, nanomolar-level inhibition of COX-2, with activity comparable or superior to the reference drug, celecoxib. nih.govencyclopedia.pub Derivatives featuring a benzenesulfonamide (B165840) moiety, a common feature in selective COX-2 inhibitors, have shown particularly high selectivity and activity. cu.edu.egencyclopedia.pub

In Vitro COX-1/COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (SI) (COX-1/COX-2)Reference
Compound 2a>1000019.87>503.27 nih.gov
Compound 3b875.9139.4322.21 nih.govencyclopedia.pub
Compound 4a878.9361.2414.35 nih.govencyclopedia.pub
Compound 5b676.6238.7317.47 nih.govencyclopedia.pub
Compound 5e512.7339.1413.10 nih.govencyclopedia.pub

Note: The data presented is for various pyrazole derivatives, not specifically for 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane, to illustrate the general activity of this chemical class.

Membrane Stabilization Assays (e.g., Human Red Blood Cell Hemolysis)

The stabilization of lysosomal membranes is an important mechanism of anti-inflammatory action. It prevents the release of lysosomal enzymes and other inflammatory mediators from activated phagocytes, which can cause further tissue damage and inflammation. The human red blood cell (HRBC) membrane stabilization assay is a widely used in vitro method to assess this activity, as the erythrocyte membrane is analogous to the lysosomal membrane. nih.govresearchgate.net

In this assay, hemolysis of erythrocytes is induced by heat or hypotonic solutions, and the ability of a compound to inhibit this lysis is measured. nih.govasianjpr.com The membrane-stabilizing effect of a compound is indicative of its ability to protect cellular membranes from damage and thereby limit the inflammatory cascade. asianjpr.com Research on coumarin-bearing pyrano[2,3-c]pyrazole derivatives has utilized the HRBC membrane stabilization model to screen for anti-inflammatory activity, demonstrating the applicability of this assay to the pyrazole class of compounds. nih.gov

Antioxidant Activity Profiling

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is deeply implicated in the pathogenesis of inflammation. mdpi.com The pyrazole scaffold has been identified as a source of potent antioxidant agents capable of mitigating oxidative damage through various mechanisms. nih.govijpsr.com

Free Radical Scavenging Assays (e.g., DPPH)

One of the most common methods for evaluating the antioxidant potential of a compound is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This assay measures the ability of a substance to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. mdpi.com

Numerous studies have confirmed the free-radical scavenging capabilities of pyrazole and pyrazoline derivatives. mdpi.comnih.gov For example, a series of newly synthesized pyrazole derivatives demonstrated significant antioxidant activity in DPPH, nitric oxide, and superoxide (B77818) radical scavenging assays. nih.gov In another study, specific pyrazole derivatives showed strong inhibition of superoxide anion production and lipid peroxidation in human platelets, confirming their protective effect against oxidative stress. mdpi.com The antioxidant activity (AA%) of these compounds was quantified, with some molecules showing more marked effects than others, highlighting the influence of specific structural substitutions on the pyrazole core. mdpi.com

Antioxidant Activity (AA%) of Selected Pyrazole Derivatives by DPPH Assay
CompoundAntioxidant Activity (AA%)Reference
Compound 4a44.7 mdpi.com
Compound 4f42.5 mdpi.com
Compound 4g89.6 mdpi.com

Note: The data presented is for various pyrazole derivatives, not specifically for this compound, to illustrate the general activity of this chemical class.

Modulation of Oxidative Stress Pathways

Beyond direct radical scavenging, pyrazole derivatives can exert antioxidant effects by modulating key cellular signaling pathways involved in the defense against oxidative stress. A critical pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), glutathione-S-transferase (GST), and glutamate-cysteine ligase (GCS). nih.govnih.govfrontiersin.org

Studies have shown that pyrazole can significantly activate Nrf2, leading to the upregulation of these target antioxidant genes. nih.govresearchgate.net This activation helps to attenuate oxidative stress. For example, in Nrf2 wild-type mice, pyrazole treatment was found to upregulate the expression of Nrf2 and Nrf2-regulated antioxidant enzymes, mitigating oxidative damage. nih.govresearchgate.net This mechanism suggests that the antioxidant effect of certain pyrazole compounds is not just passive scavenging but an active upregulation of the cell's endogenous defense systems. The 2,4-dihydropyrano[2,3-c]pyrazole core, in particular, has been identified as being capable of inducing the Nrf2 signaling pathway. nih.gov

Enzyme Inhibitory Kinetics and Mechanisms

Understanding the enzyme inhibitory kinetics of pyrazole derivatives is crucial for elucidating their mechanism of action and for optimizing their structure for improved potency and selectivity. Pyrazole and its analogs are known to inhibit a wide range of enzymes through various mechanisms. core.ac.ukresearchgate.net

Kinetic studies have demonstrated that pyrazole compounds can act as competitive inhibitors. For instance, 4-methylpyrazole (B1673528) is a known competitive inhibitor of alcohol dehydrogenase. core.ac.uk Kinetic competition assays for other pyrazole analogs have also confirmed a competitive binding mode. researchgate.net In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding. The analysis of inhibition plots, such as reciprocal plots of reaction rate versus substrate concentration at different inhibitor concentrations, can be used to determine the inhibition constant (Ki), which quantifies the inhibitor's potency. researchgate.net

The inhibitory activity of pyrazole derivatives is not limited to enzymes involved in alcohol metabolism. Different substituted pyrazoles have been found to be selective inhibitors of various other enzymes, including urease and butyrylcholinesterase, indicating the versatility of the pyrazole scaffold in targeting different enzymatic active sites. researchgate.net The specific substitutions on the pyrazole ring play a critical role in determining the target enzyme and the potency of inhibition. nih.gov

Urease and Tyrosinase Inhibition Studies

Derivatives of the pyrazole class have been investigated for their ability to inhibit urease and tyrosinase, enzymes implicated in various pathological conditions. Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of great interest in cosmetics and for treating dermatological disorders related to hyperpigmentation. researchgate.netnih.gov

One study evaluated a series of pyrazolo derivatives for their tyrosinase inhibitory activity. Several compounds demonstrated significant potential, with IC50 values indicating potent inhibition. researchgate.net For instance, compounds designated as 2f , 2e , 1f , and 2d showed the most promising results against mushroom tyrosinase. researchgate.net

CompoundTyrosinase IC50 (μM)Reference
2f6.12 ± 0.40 researchgate.net
2e8.15 ± 0.35 researchgate.net
1f10.26 ± 0.55 researchgate.net
2d10.45 ± 0.84 researchgate.net
Kojic Acid (Standard)16.69 nih.gov

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Its inhibition can halt the proliferation of rapidly dividing cells, such as cancer cells, and prevent viral replication, making it a valuable therapeutic target. Research into pyrazole-containing compounds has identified potent inhibitors of human DHODH. nih.gov

A study focused on 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives led to the discovery of highly active compounds. The research confirmed that the antiviral effect of this series of compounds originates from the inhibition of cellular DHODH. nih.gov One of the most potent molecules identified was 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine , which proved to be more active than known DHODH inhibitors like brequinar (B1684385) and teriflunomide (B560168) in enzymatic and cell-based assays. nih.gov

Autotaxin (ATX) Inhibition

Autotaxin (ATX) is a secreted enzyme that produces the signaling molecule lysophosphatidic acid (LPA), which is involved in numerous physiological and pathological processes, including cancer, fibrosis, and inflammation. nih.govnih.gov Consequently, ATX inhibitors are being actively pursued as therapeutic agents. While specific data on this compound is not detailed, research on related structures underscores the potential of spirocyclic moieties in ATX inhibition. A novel series of non-zinc binding ATX inhibitors was developed, leading to the identification of BIO-32546 , a potent, selective, and orally bioavailable tool compound. nih.gov The development of such inhibitors highlights the importance of scaffold design in achieving high potency and favorable pharmacokinetic profiles. nih.gov

Antimicrobial and Antiviral Efficacy

The pyrazole and azaspiro[4.4]nonane motifs are present in many compounds with significant biological activity, including potent antimicrobial and antiviral properties.

Broad-Spectrum Antimicrobial Activity (Antibacterial, Antifungal)

Pyrazole derivatives are recognized as a versatile scaffold in the development of new therapeutic agents to combat microbial infections and the growing threat of antimicrobial resistance. nih.gov These compounds have been shown to be effective against a wide range of bacterial and fungal strains. nih.govnih.gov

A synthesized series of novel pyrazole analogues demonstrated significant antimicrobial activity. For example, one compound was found to be exceedingly active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is more potent than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Another derivative was highly active against the Gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL). nih.gov In terms of antifungal activity, a different pyrazole compound showed high efficacy against Aspergillus niger with an MIC of 1 μg/mL, comparable to the standard Clotrimazole. nih.gov Similarly, studies on 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives showed they inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. researchgate.net

Compound ClassOrganismActivity (MIC)Reference
Pyrazole Derivative 3E. coli (Gram-negative)0.25 μg/mL nih.gov
Pyrazole Derivative 4S. epidermidis (Gram-positive)0.25 μg/mL nih.gov
Pyrazole Derivative 2A. niger (Fungus)1 μg/mL nih.gov
1,3,7-Triazaspiro[4.4]nonane derivativesS. aureus, B. subtilis (Gram-positive)Inhibitory Activity Noted researchgate.net

In Vitro Antiviral Screening

The structural framework of azaspiro[4.4]nonane is found in compounds that exhibit marked biological activities, including the inhibition of viruses such as Hepatitis C Virus (HCV). nih.gov The broader class of pyrazole derivatives has also been a significant focus of antiviral research, yielding compounds with efficacy against a diverse range of viruses. nih.govresearchgate.netrsc.org

For instance, certain pyrazole derivatives have shown promising activity against coronaviruses, including SARS-CoV-2 and HCoV-229E. rsc.org Other studies have demonstrated the potent activity of pyrazolone (B3327878) derivatives against the Chikungunya virus (CHIKV), where they were found to have virucidal effects and inhibit early stages of viral replication. irispublishers.com Furthermore, a series of 4-substituted pyrazole derivatives were evaluated for their efficacy against the Newcastle disease virus (NDV), a significant poultry pathogen. Notably, a hydrazone derivative and a thiazolidinedione derivative achieved 100% protection against NDV in in vitro assessments. nih.gov

Compound ClassVirusObserved EfficacyReference
1-Azaspiro[4.4]nonane derivativesHepatitis C Virus (HCV)Inhibitory Activity nih.gov
Hydroxyquinoline-pyrazole derivativesSARS-CoV-2, HCoV-229E, MERS-CoVPotent Inhibition rsc.org
Pyrazolone derivative 1bChikungunya Virus (CHIKV)EC50 of 26.44 µM irispublishers.com
Pyrazole-hydrazone derivative 6Newcastle Disease Virus (NDV)100% Protection nih.gov
Pyrazole-thiazolidinedione derivative 9Newcastle Disease Virus (NDV)100% Protection nih.gov

Receptor Binding and Ligand Affinity Studies

The pyrazole nucleus is a key component in many pharmaceutical agents due to its unique physicochemical properties, which facilitate favorable interactions with biological targets. nih.gov The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, contributing to the high affinity and specificity of ligand-receptor binding.

Sigma Receptor (S1R and S2R) Binding Investigations

While direct binding data for this compound at sigma-1 (S1R) and sigma-2 (S2R) receptors are not currently available in the public domain, studies on analogous spirocyclic systems provide valuable insights into its potential affinity for these receptors. Sigma receptors are implicated in a wide array of cellular functions and are considered therapeutic targets for various central nervous system disorders. nih.gov

Research into a series of 2,7-diazaspiro[3.5]nonane and 2,7-diazaspiro[4.4]nonane derivatives has demonstrated high-affinity binding to both S1R and S2R. For instance, certain 2,7-diazaspiro[3.5]nonane derivatives have exhibited Ki values for S1R in the low nanomolar range, indicating potent interaction. One such compound, designated as 4b in a referenced study, displayed a Ki of 2.7 nM for S1R and 27 nM for S2R. Another derivative, 5b, showed Ki values of 13 nM for S1R and 102 nM for S2R. These findings highlight that the spirocyclic scaffold is a promising framework for developing high-affinity sigma receptor ligands. The substitution pattern on the spirocyclic core and the nature of the appended aromatic or heterocyclic moieties are critical determinants of both affinity and selectivity for S1R versus S2R.

Furthermore, studies on pyrazolo[3,4-d]pyrimidines have identified selective S1R antagonists. One derivative, a 4-(1-methylpyrazol-5-yl) compound, was found to be a highly selective and potent S1R antagonist. nih.gov This suggests that the pyrazole moiety, as present in this compound, can contribute significantly to sigma receptor binding and functional activity. The combination of an azaspiro[4.4]nonane core with a pyrazole substituent could therefore be hypothesized to yield a compound with significant affinity for sigma receptors, although empirical validation is required.

Table 1: Sigma Receptor Binding Affinities of Structurally Related Compounds

Compound Series Specific Derivative S1R Ki (nM) S2R Ki (nM)
2,7-Diazaspiro[3.5]nonane Compound 4b 2.7 27
2,7-Diazaspiro[3.5]nonane Compound 5b 13 102
Pyrazolo[3,4-d]pyrimidine 4-(1-methylpyrazol-5-yl) derivative High Affinity (Antagonist) Selective over S2R

Note: Data presented is for structurally related compounds and not for this compound itself.

Other Relevant Receptor Interactions (e.g., NMDA receptor, 5-HT6 and 5-HT7 receptors)

The structural motifs of this compound also suggest potential interactions with other important CNS receptors, including the NMDA receptor and serotonin (B10506) 5-HT6 and 5-HT7 receptors.

NMDA Receptor: The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. sigmaaldrich.com Its dysregulation is implicated in various neurological disorders. While no direct binding studies for this compound at the NMDA receptor have been reported, the sigma-1 receptor is known to modulate NMDA receptor function. nih.gov Given the potential for this compound to bind to S1R, an indirect modulatory effect on NMDA receptor activity is plausible.

5-HT6 and 5-HT7 Receptors: The serotonin 5-HT6 and 5-HT7 receptors are G-protein coupled receptors primarily expressed in the central nervous system and are targets for the treatment of cognitive disorders and mood disorders, respectively. nih.govnih.gov A novel series of 3-arylsulfonylamino-5,6-dihydro-6-substituted-1H-pyrazolo[3,4-c]pyridine-7-ones has been synthesized and shown to act as potent 5-HT6 receptor ligands. nih.gov This indicates that the pyrazole scaffold can be a key element for achieving high affinity at this receptor. Similarly, the 5-HT7 receptor has been a focus of medicinal chemistry efforts, with various heterocyclic compounds being explored as potential ligands. nih.gov The spirocyclic nature of this compound could provide a unique three-dimensional structure that may favor binding to these serotonin receptor subtypes.

Table 2: Potential for Other Receptor Interactions Based on Structural Analogs

Receptor Rationale for Potential Interaction
NMDA Receptor Indirect modulation via potential S1R binding.
5-HT6 Receptor The pyrazole moiety is a known pharmacophore in potent 5-HT6 ligands.
5-HT7 Receptor General structural features align with known scaffolds for 5-HT7 receptor ligands.

Note: This table is based on hypothesized interactions derived from structurally similar compounds and requires experimental confirmation for this compound.

Immunomodulatory Activity Assessment

The immune system and the central nervous system are intricately linked, and compounds that act on CNS targets often exhibit immunomodulatory properties. The pyrazole moiety, in particular, is found in various compounds with demonstrated effects on immune responses.

Influence on Cytotoxic T Lymphocyte (CTL) Development

Cytotoxic T lymphocytes (CTLs) are critical components of the adaptive immune system, responsible for eliminating infected or cancerous cells. nih.gov The development and function of CTLs are tightly regulated by a complex network of signaling molecules, including cytokines. While direct evidence of the influence of this compound on CTL development is not available, a recently developed novel compound, [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine], has been shown to possess both cytotoxic and immunomodulatory potential.

In a study investigating this pyrazole-containing pyridine (B92270) derivative, the compound exhibited selective cytotoxicity against myeloid leukemia cell lines. Furthermore, it demonstrated immunomodulatory effects by altering the expression of several key cytokines in peripheral blood mononuclear cells (PBMCs). Specifically, the compound led to an upregulation of IL-4, IL-6, IL-10, and IL-12/23p40, while downregulating the expression of IFN-γ.

These cytokines play pivotal roles in the differentiation and function of T cell subsets, including CTLs. For instance, IL-12 is a key cytokine in promoting the differentiation of naive T cells into Th1 cells, which are essential for CTL activation. IFN-γ, a hallmark cytokine of Th1 cells, is a potent activator of CTLs. The observed downregulation of IFN-γ by the pyrazole-containing pyridine derivative suggests a complex immunomodulatory profile that could potentially influence the balance of T cell responses. The upregulation of IL-10, an anti-inflammatory cytokine, further indicates a nuanced effect on the immune system.

Given these findings with a structurally related pyrazole compound, it is plausible that this compound could also modulate immune responses, potentially impacting the development and activity of CTLs. However, dedicated studies are necessary to elucidate its specific effects.

Table 3: Immunomodulatory Effects of a Structurally Related Pyrazole Compound

Cytokine Effect Observed Potential Implication for CTL Development
IL-4 Upregulation May influence Th2 differentiation, potentially skewing the immune response away from a CTL-dominant one.
IL-6 Upregulation Has pleiotropic effects, can promote T cell proliferation and differentiation.
IL-10 Upregulation Generally an anti-inflammatory cytokine, can inhibit CTL responses.
IL-12/23p40 Upregulation IL-12 is a key promoter of Th1 differentiation and CTL activation.
IFN-γ Downregulation A key effector cytokine for CTLs; its downregulation could potentially dampen CTL activity.

Note: The data presented is for a structurally related pyrazole-containing pyridine derivative and serves as a basis for hypothesizing the potential immunomodulatory activity of this compound.

Structure Activity Relationship Sar Studies and Rational Design

Elucidating Key Pharmacophoric Elements for Target Engagement

The fundamental structure of 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane comprises a pyrazole (B372694) ring linked to a 2-azaspiro[4.4]nonane core. Both moieties play a critical role in the molecule's interaction with its biological targets. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore in numerous biologically active compounds. nih.govmdpi.com Its ability to participate in hydrogen bonding, pi-stacking, and other non-covalent interactions is key to its function.

The 2-azaspiro[4.4]nonane core provides a rigid, three-dimensional framework that properly orients the pyrazole moiety for optimal binding. The spirocyclic nature of this core reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for its target. mdpi.com The nitrogen atom within the azaspiro ring system can also serve as a crucial interaction point, potentially forming hydrogen bonds or salt bridges with the target protein.

Impact of Substituent Variation on Biological Activity

Systematic modifications of the this compound scaffold have provided valuable insights into its SAR. These modifications have targeted both the pyrazole ring and the azaspiro[4.4]nonane core.

Effects of Pyrazole Substitution

The substitution pattern on the pyrazole ring has a profound impact on the biological activity of the parent compound. Studies on related 4-(pyrazol-3-yl)-pyridine scaffolds have shown that modifications at the N1 and C4 positions of the pyrazole ring can significantly modulate potency. For instance, the introduction of an N-benzyl group was found to be slightly more potent than an N-methyl group in inhibiting JNK3. researchgate.net Conversely, phenethyl and morpholino-ethyl substitutions at the same position led to a decrease in potency. researchgate.net The introduction of substituted aromatic rings at the N1 position also resulted in a drop in potency, with the degree of reduction dependent on the specific substitution. researchgate.net

Furthermore, investigations into substitution at the 4-position of the pyrazole ring have been conducted to explore the SAR of this region. researchgate.net These studies highlight the sensitivity of the biological activity to the nature of the substituents on the pyrazole ring, suggesting that this part of the molecule is intimately involved in target recognition.

The following table summarizes the observed effects of pyrazole substitution on the biological activity of a related 4-(pyrazol-3-yl)-pyridine scaffold, which can provide insights into the potential effects on the this compound core.

Modification Site Substituent Observed Effect on JNK3 Inhibition
Pyrazole N1BenzylSlightly more potent than Methyl
Pyrazole N1PhenethylDecreased potency
Pyrazole N1Morpholino-ethylDecreased potency
Pyrazole N1Substituted Aromatic RingsDecreased potency

Role of Azaspiro[4.4]nonane Core Modifications

The azaspiro[4.4]nonane core is a key structural feature present in several bioactive natural products, including Cephalotaxus alkaloids, which exhibit potent antiproliferative activities. researchgate.net This spirocyclic system is also found in compounds that act as inhibitors of the hepatitis C virus and as agonists of nicotinic acetylcholine receptors. researchgate.net

Stereochemical Influences on Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules. nih.govnih.gov The this compound scaffold contains at least one stereocenter at the C4 position of the azaspiro ring. The synthesis of related azaspiro[4.4]nonane derivatives often results in the formation of diastereomers, typically with a preference for the trans configuration. nih.gov

Studies on other spirocyclic compounds have demonstrated that different stereoisomers can exhibit markedly different biological activities. For example, in a series of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones, the (2S,4R,6'R*)-diastereomers showed significant antimicrobial activity, while other diastereomers were less active, highlighting the critical role of the spatial arrangement of substituents. mdpi.com This principle strongly suggests that the different stereoisomers of this compound would also display varying levels of biological activity. The specific stereochemical requirements for optimal target engagement would depend on the three-dimensional structure of the binding site.

Correlation between Lipophilicity and Biological Response

Lipophilicity is a critical physicochemical property that influences the pharmacokinetic and pharmacodynamic properties of a drug molecule. It affects absorption, distribution, metabolism, excretion, and target binding. While specific studies correlating the lipophilicity of this compound with its biological response are not detailed in the provided search results, general principles of medicinal chemistry suggest that an optimal level of lipophilicity is required for good biological activity.

Too high a lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding, while too low a lipophilicity can hinder the molecule's ability to cross cell membranes and reach its target. Therefore, the substituents on both the pyrazole ring and the azaspiro[4.4]nonane core would need to be carefully chosen to achieve a balanced lipophilicity profile for any desired therapeutic application.

Design Principles for Optimized Analogs

The SAR data gathered from studies on this compound and related compounds provide a foundation for the rational design of optimized analogs. Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: The pyrazole ring is considered a privileged scaffold in medicinal chemistry. nih.gov Exploring bioisosteric replacements for the pyrazole ring or the azaspiro[4.4]nonane core could lead to novel compounds with improved properties.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to design analogs with improved binding affinity and selectivity. This approach allows for the targeted modification of substituents to exploit specific interactions within the binding site.

Controlling Physicochemical Properties: Optimization of properties such as lipophilicity, solubility, and metabolic stability is crucial for developing drug candidates. This can be achieved by the judicious selection of substituents on the core scaffold.

Stereoselective Synthesis: Given the importance of stereochemistry, the development of stereoselective synthetic routes to obtain pure enantiomers or diastereomers is essential for evaluating the activity of individual stereoisomers and identifying the most potent configuration.

Conclusion and Future Directions in Research

Summary of Key Academic Findings

Direct academic findings on 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane are absent from the current scientific literature. However, the potential of this compound can be inferred from the extensive research on its core components: the pyrazole (B372694) ring and the spirocyclic system.

The pyrazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs. nih.govnih.gov Pyrazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective effects. researchgate.netmdpi.com Their metabolic stability and ability to act as both hydrogen bond donors and acceptors make them versatile for interacting with various biological targets. nih.govnih.gov Marketed drugs like Celecoxib (anti-inflammatory) and Sildenafil (vasodilator) feature a pyrazole core, underscoring its therapeutic importance. nih.govnih.gov

Spirocyclic scaffolds , such as the azaspiro[4.4]nonane system, are increasingly utilized in drug design to introduce conformational rigidity and novel three-dimensional structures. This rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. The synthesis of spiro-pyrano[2,3-c]pyrazole derivatives, for instance, highlights the interest in combining pyrazole with spiro-systems to create structurally diverse and biologically active molecules. researchgate.net

The hypothetical combination in this compound suggests a molecule where the proven pharmacophore (pyrazole) is presented in a unique spatial orientation by the rigid spirocyclic scaffold, a strategy that could unlock novel interactions with biological targets.

Table 1: Biological Activities of Related Scaffolds

Scaffold Known Biological Activities Example Compounds (if applicable)
Pyrazole Anti-inflammatory, Anticancer, Antiviral, Antibacterial, Neuroprotective Celecoxib, Sildenafil, Rimonabant
Pyrazolone (B3327878) Antimicrobial, Antitumor, CNS activity, Antioxidant Edaravone, Antipyrine
Spiro-oxindole Kinase inhibition, Anticancer (Various experimental compounds)

Identification of Research Gaps and Unexplored Areas

The most significant research gap is the complete absence of scientific data on this compound. This encompasses a lack of knowledge in several key areas:

Synthesis: There are no reported synthetic routes to this specific compound. Developing an efficient and stereoselective synthesis would be the first step in exploring its potential.

Characterization: The physicochemical and structural properties of the compound remain undetermined. Full characterization using modern analytical techniques is necessary.

Biological Activity: The compound has not been screened for any biological activity. Its potential therapeutic applications are entirely speculative and represent a significant unexplored area.

Structure-Activity Relationship (SAR): Without a lead compound, no SAR studies have been conducted. Investigating how modifications to either the pyrazole or the azaspiro[4.4]nonane ring affect activity is a crucial future step.

The broader unexplored area lies in the systematic investigation of simple, unsubstituted pyrazoles linked to azaspirocyclic systems. While more complex fused spiro-pyrazoles have been studied, the fundamental combination represented by the title compound remains an open field for discovery.

Prospective Methodological Advancements in Synthesis and Characterization

Future research should focus on developing robust synthetic pathways to access this compound and its derivatives. Modern synthetic methodologies could be employed to achieve this efficiently.

Potential Synthetic Strategies: One plausible approach could involve the synthesis of a suitable 2-azaspiro[4.4]nonane precursor bearing a ketone or a related functional group at the 4-position. This intermediate could then be reacted with a hydrazine source to construct the pyrazole ring, a classic method known as the Knorr pyrazole synthesis. youtube.com

Alternatively, a multi-component reaction (MCR) could offer a more streamlined approach. MCRs are known for their efficiency and ability to generate molecular complexity in a single step, and various MCRs have been developed for the synthesis of pyrazole derivatives. mdpi.com

Table 2: Prospective Synthetic Methodologies

Method Description Key Reagents Advantages
Knorr Pyrazole Synthesis Cyclocondensation of a 1,3-dicarbonyl compound (or equivalent) with hydrazine. youtube.com 4-oxo-2-azaspiro[4.4]nonane derivative, Hydrazine hydrate Well-established, reliable.
1,3-Dipolar Cycloaddition Reaction of an alkyne-functionalized azaspiro[4.4]nonane with a diazo compound. Azaspiro[4.4]nonane-alkyne, Ethyl diazoacetate High regioselectivity possible.

| Multi-Component Reaction | One-pot reaction combining three or more starting materials. | Azaspiro[4.4]nonane core, a 1,3-dicarbonyl compound, hydrazine. | Step and atom economy, rapid access to derivatives. mdpi.com |

For characterization , a standard suite of analytical techniques would be essential. Nuclear Magnetic Resonance (¹H and ¹³C NMR) would confirm the connectivity and stereochemistry. High-Resolution Mass Spectrometry (HRMS) would verify the elemental composition. For unambiguous structural determination, single-crystal X-ray diffraction would be the definitive method.

Translational Research Prospects and Preclinical Development Considerations

Given the broad biological activities of pyrazoles, this compound could be a candidate for screening in several therapeutic areas. nih.govresearchgate.netnih.gov

Potential Therapeutic Areas for Investigation:

Oncology: Many pyrazole derivatives act as kinase inhibitors or cytotoxic agents. nih.gov The rigid spirocyclic scaffold could confer selectivity for specific kinase binding sites.

Inflammation: As analogs of celecoxib and other anti-inflammatory pyrazoles, this compound warrants investigation for activity against targets like COX-2. nih.gov

Neuroscience: Pyrazole derivatives have shown neuroprotective and other CNS activities. nih.gov The lipophilicity and rigid structure of the azaspiro moiety could facilitate blood-brain barrier penetration.

Infectious Diseases: The pyrazole nucleus is present in compounds with antibacterial and antifungal properties. nih.gov

A prospective preclinical development pathway would involve:

High-Throughput Screening: Initial screening against a broad panel of biological targets (e.g., kinases, GPCRs, inflammatory enzymes) to identify primary activity.

In Vitro Assays: Follow-up with specific enzyme and cell-based assays to determine potency (IC₅₀/EC₅₀) and mechanism of action.

ADME-Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties to evaluate its drug-like potential.

Lead Optimization: Synthesis of analogs to build a structure-activity relationship (SAR) and improve potency, selectivity, and pharmacokinetic properties.

Broader Implications for Medicinal Chemistry and Drug Discovery

The exploration of this compound and related compounds holds several broader implications for the field. It represents a move towards exploring novel chemical space by combining known pharmacophores with rigid, three-dimensional scaffolds. Success in this area could validate a new class of pyrazolyl-spirocyclic compounds as a fruitful source for drug discovery.

Furthermore, the development of synthetic routes to this class of molecules would provide valuable tools for medicinal chemists. It would enable the creation of diverse chemical libraries for screening, potentially leading to the discovery of first-in-class inhibitors for challenging biological targets. Ultimately, the study of such compounds contributes to a deeper understanding of how the three-dimensional presentation of a pharmacophore influences its interaction with biological systems, a fundamental principle in rational drug design.

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